2-Hydroxy-5-iodobenzaldehyde

Description

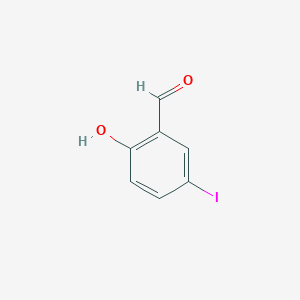

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVIWFKGYODKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291293 | |

| Record name | 2-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-62-2 | |

| Record name | 5-Iodosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 74697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1761-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an iodine substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including Schiff bases, heterocyclic compounds, and metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or orange powder or crystalline solid[1][2][3]. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1761-62-2 | [1][3][4] |

| Molecular Formula | C₇H₅IO₂ | [4] |

| Molecular Weight | 248.02 g/mol | [4] |

| Appearance | White to light yellow to light orange powder or crystal | [1][2][3] |

| Melting Point | 98-102 °C | [1][2][3] |

| Purity | >95.0% (GC) | [1][2][3] |

| Storage | Room temperature, in a cool and dark place, under inert gas | [1][2][3] |

| Sensitivity | Air and light sensitive | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight. The molecular ion peak (M+) is observed at m/z 248, corresponding to the molecular formula C₇H₅IO₂[5].

Infrared (IR) Spectroscopy

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

A C-H stretching band for the aldehydic proton.

-

A strong C=O stretching band for the aldehyde carbonyl group.

-

C=C stretching bands for the aromatic ring.

-

A C-I stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for this compound are not explicitly provided in the searched results. However, based on the analysis of related compounds, the following assignments can be predicted.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Phenolic -OH |

| ~9.8 | Singlet | 1H | Aldehydic -CHO |

| ~7.9 | Doublet | 1H | Aromatic H |

| ~7.7 | Doublet of doublets | 1H | Aromatic H |

| ~7.0 | Doublet | 1H | Aromatic H |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~195 | Aldehyde C=O |

| ~160 | Aromatic C-OH |

| ~145 | Aromatic C-I |

| ~140 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-CHO |

| ~118 | Aromatic C-H |

| ~85 | Aromatic C-I |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound is the iodination of salicylaldehyde using N-iodosuccinimide (NIS) as the iodinating agent.

General Procedure:

-

Dissolve salicylaldehyde in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

To this stirred solution, add N-iodosuccinimide (NIS).

-

The reaction mixture is stirred at room temperature or under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified.

Purification Protocols

Recrystallization: Recrystallization is a common technique for purifying solid organic compounds.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, aqueous ethanol).

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For separating mixtures with components of different polarities, column chromatography is a highly effective method.

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

-

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the components.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent from the combined pure fractions is then evaporated to yield the purified this compound[6][7][8][9].

References

- 1. rsc.org [rsc.org]

- 2. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]

- 3. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]

- 4. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 5-Iodosalicylaldehyde (CAS: 1761-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodosalicylaldehyde, a halogenated derivative of salicylaldehyde, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of an iodine atom on the aromatic ring, make it a valuable precursor for the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Iodosalicylaldehyde. It further details experimental protocols for its synthesis and key reactions, and explores the biological activities of its derivatives, including their potential anticancer mechanisms involving the induction of apoptosis.

Chemical and Physical Properties

5-Iodosalicylaldehyde is a pale yellow to white crystalline solid. The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the benzene ring influences its reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 1761-62-2 | [1][2] |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| Melting Point | 98-100 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | |

| InChI Key | PDFVIWFKGYODKD-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(I)ccc1O |

Synthesis of 5-Iodosalicylaldehyde

The synthesis of 5-Iodosalicylaldehyde is typically achieved through the electrophilic iodination of salicylaldehyde. Two common methods are detailed below.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This method offers good yields and regioselectivity under relatively mild conditions.

Materials:

-

Salicylaldehyde

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)

-

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (catalyst)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of salicylaldehyde (1 mmol) in dichloromethane (0.1 M), add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).

-

Add N-iodosuccinimide (1.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 5-Iodosalicylaldehyde.

Experimental Protocol: Iodination using Potassium Iodate and Iodine

This method provides an alternative route for the synthesis of 5-Iodosalicylaldehyde.

Materials:

-

Salicylaldehyde

-

Ethanol or Methanol

-

Acetic acid

-

Phosphoric acid

-

Potassium iodate (KIO₃)

-

Iodine (I₂) or Potassium iodide (KI)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve salicylaldehyde in ethanol or methanol.

-

Add acetic acid and phosphoric acid to the solution and stir.

-

Add an equimolar amount of the iodinating agent (a mixture of KIO₃ and I₂, or KIO₃ and KI).

-

Maintain the reaction temperature between 25-40 °C and stir for 2-12 hours.

-

After the reaction is complete, add water to the reaction mixture to precipitate the product.

-

Filter the precipitate and wash it with an ethanol-water solution to yield 5-Iodosalicylaldehyde.

Key Reactions and Experimental Protocols

5-Iodosalicylaldehyde is a versatile intermediate for various organic transformations, including Schiff base formation and Suzuki coupling reactions.

Schiff Base Formation

The aldehyde functional group of 5-Iodosalicylaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess a range of biological activities.

Experimental Protocol: Synthesis of a 5-Iodosalicylaldehyde Schiff Base

Materials:

-

5-Iodosalicylaldehyde

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve 5-Iodosalicylaldehyde (1 mmol) in ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Suzuki Coupling

The iodine atom in 5-Iodosalicylaldehyde serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling of 5-Iodosalicylaldehyde

Materials:

-

5-Iodosalicylaldehyde

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

-

Standard Schlenk line or glovebox equipment for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask, combine 5-Iodosalicylaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Derivatives of 5-Iodosalicylaldehyde, particularly its Schiff base complexes and products of Suzuki coupling, have garnered significant interest for their potential biological applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity and Apoptosis Induction

Numerous studies have reported the cytotoxic effects of metal complexes of salicylaldehyde Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. While the precise signaling pathways for 5-Iodosalicylaldehyde derivatives are still under investigation, the general mechanisms of apoptosis induction by similar compounds involve both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that induced by cytotoxic compounds. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate the executioner caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Applications in Drug Development and Research

The chemical versatility of 5-Iodosalicylaldehyde makes it a valuable tool for:

-

Lead Compound Synthesis: Its ability to undergo various chemical modifications allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Probe Development: The introduction of the iodo-substituent provides a site for radiolabeling or the attachment of fluorescent tags, enabling its use as a molecular probe to study biological processes.

-

Material Science: It serves as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials.

Conclusion

5-Iodosalicylaldehyde is a key chemical intermediate with a broad spectrum of applications. Its straightforward synthesis and diverse reactivity make it an important building block for the development of new pharmaceuticals, particularly in the area of anticancer research. Further investigation into the specific molecular targets and signaling pathways of its derivatives will be crucial in realizing its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

Spectroscopic Profile of 2-Hydroxy-5-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-5-iodobenzaldehyde, a key aromatic building block in medicinal chemistry and materials science. This document presents available spectroscopic data including mass spectrometry and infrared spectroscopy, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (also known as 5-Iodosalicylaldehyde).

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₅IO₂ | PubChem[1] |

| Molecular Weight | 248.02 g/mol | PubChem[1] |

| Exact Mass | 247.933424 g/mol | SpectraBase[2] |

| Ionization Type | Electron Ionization (EI) | SpectraBase[2] |

Further details on the mass spectrum can be accessed via SpectraBase.

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for this compound.[1] Key expected vibrational frequencies for this molecule include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |

| C=O Stretch (Aldehyde) | 1650 - 1690 | Conjugated aldehyde carbonyl |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-I Stretch | 500 - 600 | Carbon-iodine bond vibration |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, coupling constants, and multiplicities for this compound are not explicitly available in the public domain search results. For analogous aromatic aldehydes, the aldehydic proton typically appears in the downfield region of the ¹H NMR spectrum (δ 9-10 ppm).[3] Protons on the aromatic ring would exhibit chemical shifts and coupling patterns dependent on their substitution. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate at a significantly downfield chemical shift (δ 190-200 ppm).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the searched literature. However, general standard procedures for obtaining spectroscopic data for solid aromatic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of solid aromatic aldehydes is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a clean vial.[4][5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4]

-

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[5] The solution height in the tube should be approximately 4-5 cm.[4]

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]

-

-

Data Acquisition:

-

The NMR spectra can be recorded on a spectrometer operating at a standard frequency, such as 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used:

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

Record the FTIR spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.[7][8]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[7] A background spectrum of a blank KBr pellet should be recorded for background correction.[8]

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of an aromatic compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is as follows:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent is injected into the GC.

-

Ionization: In the ion source of the mass spectrometer, molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation) and various fragment ions.[9][10]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9][10]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion intensity versus m/z.[9]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Data Analysis.

References

- 1. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 2-Hydroxy-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 2-Hydroxy-5-iodobenzaldehyde, a crucial intermediate in synthetic organic chemistry and drug discovery.

Molecular Structure and Properties

This compound, also known as 5-Iodosalicylaldehyde, is an aromatic aldehyde.[1][2][3][4][5] The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), an aldehyde group (-CHO), and an iodine atom (-I).

Molecular Formula: C₇H₅IO₂[1][3][4][6][7]

Molecular Weight: 248.02 g/mol [1][3][4][7]

The key physicochemical and safety data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 1761-62-2 | [1][2][3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [3][5] |

| Melting Point | 98-102 °C | [2][3][5] |

| Purity | >95.0% (GC) | [3][4][5] |

| Storage Conditions | Room temperature, cool, dark, under inert gas, air-sensitive | [3][4][7] |

Experimental Protocols

Synthesis of this compound from Salicylaldehyde

This protocol outlines a general method for the iodination of salicylaldehyde to produce this compound.[2]

Materials:

-

Salicylaldehyde

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)

-

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂)

-

N-iodosuccinimide (NIS)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of salicylaldehyde (1 mmol) in dichloromethane or 1,2-dichloroethane (0.1 M) is prepared in a suitable reaction vessel.

-

To this stirred solution, triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol, 19 mg) is added.

-

N-iodosuccinimide (1.1 mmol, 248 mg) is then added to the mixture.

-

The reaction mixture is stirred at room temperature or under reflux conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the complete conversion of salicylaldehyde is observed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their potential as anticancer agents.

The workflow for the synthesis of a Schiff base from this compound and a primary amine is depicted in the diagram below.

Caption: Synthesis workflow for a Schiff base from this compound.

References

- 1. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]

- 2. ijser.in [ijser.in]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-iodobenzaldehyde in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-iodobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies. This document outlines the available solubility data, detailed experimental protocols for its determination and synthesis, and visual representations of relevant chemical and biological pathways.

Core Data Presentation: Solubility of this compound

| Solvent Classification | Solvent Name | Chemical Formula | Solubility (g/mL) at 25 °C |

| Polar Protic Solvents | Methanol | CH₃OH | Data not available |

| Ethanol | C₂H₅OH | Data not available | |

| Isopropanol | C₃H₈O | Data not available | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | |

| Acetone | C₃H₆O | Data not available | |

| Acetonitrile | CH₃CN | Data not available | |

| Nonpolar Solvents | Dichloromethane | CH₂Cl₂ | Data not available |

| Chloroform | CHCl₃ | Data not available | |

| Toluene | C₇H₈ | Data not available | |

| Hexane | C₆H₁₄ | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

Note: One source indicates a solubility of "30 g/mL at 25 °C" without specifying the solvent, which is therefore not included in this table.[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound

The following is a standard laboratory protocol for determining the solubility of this compound in an organic solvent of choice. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator.

-

Continue drying until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can then be expressed in various units, such as g/mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Synthesis of this compound

A common method for the synthesis of this compound is through the iodination of salicylaldehyde.[1]

Materials:

-

Salicylaldehyde

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)

-

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (as a catalyst)

-

N-iodosuccinimide (NIS)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for thin-layer chromatography (TLC)

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve salicylaldehyde (1 mmol) in dichloromethane or 1,2-dichloroethane (to a concentration of 0.1 M).

-

To this stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).

-

Subsequently, add N-iodosuccinimide (1.1 mmol).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or under reflux conditions.

-

Monitor the progress of the reaction using thin-layer chromatography until the complete conversion of salicylaldehyde is observed.

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[1]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from salicylaldehyde.

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway: Nrf2/HO-1 Activation

While the specific biological activities of this compound are not extensively documented, structurally similar phenolic compounds have been shown to modulate cellular signaling pathways involved in oxidative stress response. One such pathway is the Nrf2/HO-1 pathway. The following diagram illustrates a hypothetical mechanism by which this compound could activate this protective pathway.

Caption: Potential mechanism of Nrf2/HO-1 pathway activation.

References

Purity Analysis of 2-Hydroxy-5-iodobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 2-Hydroxy-5-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis. The document details experimental protocols for various analytical techniques, discusses potential impurities, and presents a hypothetical signaling pathway involvement based on structural analogs.

Introduction

This compound (also known as 5-iodosalicylaldehyde) is an aromatic aldehyde containing hydroxyl and iodo functional groups. Its purity is critical for its use in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide outlines the essential analytical procedures to ensure the quality and consistency of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 98-102 °C |

| CAS Number | 1761-62-2 |

Purity Assessment Methodologies

The purity of this compound is typically determined using a combination of chromatographic and titrimetric methods. Spectroscopic techniques are employed for structural confirmation and identification of impurities.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of this compound and quantifying volatile impurities. Commercial suppliers often specify a purity of >95.0% as determined by GC.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile impurities and for purity determination. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% phosphoric acid) and acetonitrile is often effective for separating salicylaldehyde derivatives.[1][2][3]

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions.

-

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL of a 0.5 mg/mL solution in the initial mobile phase composition.

-

Quantification: Purity is calculated based on the peak area percentage.

Neutralization Titration

The acidic nature of the phenolic hydroxyl group allows for purity assessment via neutralization titration. This method quantifies the main component and any acidic impurities.

Experimental Protocol:

-

Apparatus: Burette, beaker, magnetic stirrer.

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

High-purity solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve the sample.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh approximately 200-250 mg of this compound into a beaker.

-

Dissolve the sample in 50 mL of the chosen solvent.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

-

Record the volume of NaOH consumed.

-

-

Calculation: The purity is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

-

V = Volume of NaOH solution used (mL)

-

M = Molarity of the NaOH solution

-

MW = Molecular weight of this compound (248.02 g/mol )

-

W = Weight of the sample (mg)

-

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound and the identification of unknown impurities.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Characteristic signals for the aldehyde proton (~9.8 ppm), the hydroxyl proton, and the aromatic protons. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon bearing the iodine atom, and other aromatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde group (C=O stretch), and the aromatic ring. |

Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the iodination of salicylaldehyde.

Potential Impurities may include:

-

Starting Material: Unreacted salicylaldehyde.

-

Isomers: 2-Hydroxy-3-iodobenzaldehyde and other positional isomers.

-

Over-iodinated Products: Di-iodinated salicylaldehydes.

-

By-products from side reactions.

The chromatographic methods described above are suitable for the detection and quantification of these potential impurities.

Logical and Signaling Pathway Visualization

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

Caption: Workflow for the purity analysis of this compound.

Hypothetical Signaling Pathway Involvement

While there is no direct evidence for the involvement of this compound in specific signaling pathways, structurally similar phenolic compounds have been shown to modulate cellular processes. For instance, some substituted benzaldehydes have been investigated for their effects on pathways like the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[4][5][6][7][8] Based on this, a hypothetical inhibitory role of this compound on the Nrf2 signaling pathway is proposed below. This is a theoretical model and requires experimental validation.

References

- 1. Separation of Salicylaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 8. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Hydroxy-5-iodobenzaldehyde (CAS No. 1761-62-2), a key intermediate in the synthesis of various biologically active compounds. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research.

Chemical and Physical Properties

This compound, also known as 5-iodosalicylaldehyde, is a white to light yellow or light orange crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₂ | [1][2] |

| Molecular Weight | 248.02 g/mol | [1][2] |

| Melting Point | 98-100 °C | [3][4] |

| Boiling Point | 282 °C at 760 mmHg | [3] |

| Density | 1.96 g/cm³ (predicted) | |

| Flash Point | 124.3 °C | [3] |

| Vapor Pressure | 0.00202 mmHg at 25°C | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

| Purity | >95.0% (GC) | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[3] |

To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated. [5] Quantitative toxicity data such as LD50 or LC50 are not currently available for this specific compound. However, research on iodinated aromatic compounds suggests they can exhibit significant toxicity.[1] Therefore, it is imperative to handle this chemical with a high degree of caution.

Experimental Protocols: Safe Handling and Use

Due to its hazardous nature as a fine powder, strict protocols must be followed to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation. |

| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required to prevent respiratory tract irritation from inhaled powder. |

Weighing and Handling Protocol for Hazardous Powders

This protocol is designed to minimize the risk of aerosolization and contamination.

-

Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

-

Transfer in a Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

-

Aliquot the Powder: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use a dedicated spatula for this purpose. Keep the stock bottle and the receiving container as low as possible to minimize the dispersion of dust.

-

Seal and Re-weigh: Securely close the container with the aliquot and carefully wipe the exterior to remove any residual powder. Move the sealed container back to the balance to obtain the precise weight.

-

Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.

-

Cleanup: Decontaminate the spatula and the work surface within the fume hood. Dispose of all contaminated disposable materials (e.g., bench paper, gloves) as hazardous waste.

Caption: Workflow for Safely Weighing this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Spill and Leak Procedures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, cover the spill with a dry absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Caption: Logical Diagram for Hazard Mitigation.

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.

-

Waste Characterization: This compound is a non-radioactive, iodinated organic material.

-

Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] All disposal practices must comply with federal, state, and local regulations.

-

Recycling: Consider programs for iodine waste recycling, which can offer a more sustainable disposal route for iodine-containing waste streams.[7]

Biological Activity and Potential Signaling Pathways

5-Iodosalicylaldehyde is a valuable precursor in the synthesis of compounds with potential biological activities, including anti-inflammatory and antimicrobial properties.[8] For instance, derivatives could potentially modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. web.uri.edu [web.uri.edu]

- 8. chemimpex.com [chemimpex.com]

A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodobenzaldehyde (also known as 5-Iodosalicylaldehyde), a valuable building block in medicinal chemistry and organic synthesis. While extensive theoretical studies on this specific molecule are not yet prevalent in scientific literature, this document outlines a robust computational methodology for its theoretical analysis, based on established practices for similar aromatic aldehydes. This guide also presents a detailed, verified experimental protocol for its synthesis and collates its key physicochemical properties.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow or orange powder or crystal.[1] It is recognized for its utility as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₂ | |

| Molecular Weight | 248.02 g/mol | |

| CAS Number | 1761-62-2 | [3] |

| Melting Point | 98-100 °C (lit.) | [3] |

| Appearance | White to Light yellow/orange powder | |

| Purity | >95.0% (GC) | |

| Synonyms | 5-Iodosalicylaldehyde | [3] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general and effective method for the synthesis of this compound from salicylaldehyde.[3]

Materials:

-

Salicylaldehyde (1 mmol)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂) (to make a 0.1 M solution)

-

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (0.025 mmol, 19 mg)

-

N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolution: In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by dissolving it in either dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: To the stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂).

-

Iodinating Agent Addition: Following the catalyst, add N-iodosuccinimide (NIS) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction can also be conducted under reflux conditions to potentially increase the rate.

-

Monitoring: Monitor the progress of the reaction for the complete conversion of salicylaldehyde using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Theoretical Studies: A Methodological Approach

Computational Protocol

The following protocol details the steps for a comprehensive theoretical analysis of the molecule.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5]

-

Basis Set: 6-311++G(d,p).[4][5] This basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Procedure: The initial molecular structure of this compound is built and optimized to find the global minimum on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Vibrational Analysis:

-

Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[5][8]

-

Significance: The analysis helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, O-H bend).

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Significance: The MEP is invaluable for predicting how the molecule will interact with other species, highlighting regions prone to electrophilic or nucleophilic attack.

-

-

-

Natural Bond Orbital (NBO) Analysis:

-

Procedure: NBO analysis is performed on the optimized structure to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[2][5][9]

-

Significance: This analysis provides a quantitative picture of the Lewis structure, bond polarities, and the stabilizing effects of electron delocalization within the molecule.

-

Caption: Proposed workflow for the theoretical analysis of this compound.

Conclusion

This compound is a significant compound with practical applications in chemical synthesis. While this guide provides a solid foundation with a detailed synthesis protocol and known physical properties, the area of its theoretical and computational characterization remains largely unexplored. The proposed methodological framework for DFT calculations offers a clear pathway for future research to elucidate its electronic structure, reactivity, and spectroscopic properties. Such studies would not only contribute to a fundamental understanding of this molecule but also enhance its application in rational drug design and materials science.

References

- 1. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]

- 2. q-chem.com [q-chem.com]

- 3. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NBO [cup.uni-muenchen.de]

Methodological & Application

Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Hydroxy-5-iodobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and biological evaluation of Schiff bases derived from 2-hydroxy-5-iodobenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities. The inclusion of an iodine atom and a hydroxyl group in the benzaldehyde precursor can enhance the biological efficacy of the resulting Schiff bases.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of Schiff bases. It is important to note that specific data for derivatives of this compound are not extensively available in the current literature. Therefore, data for structurally related Schiff bases are presented to indicate potential activity.

Table 1: Representative Antimicrobial Activity of Structurally Related Schiff Bases

| Schiff Base Derivative (Example) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Sulfamethoxazole-salicylaldehyde Schiff base | Rapidly Growing Mycobacteria | 0.61 - 1.22 |

| Chitosan-based Schiff bases | Micrococcus luteus | 25 |

| Chitosan-based Schiff bases | Staphylococcus aureus | 12.5 |

| Schiff base from 5-aminopyrazole | Staphylococcus epidermidis | 7.81 |

Table 2: Representative Anticancer Activity of Structurally Related Schiff Bases

| Schiff Base Derivative (Example) | Cancer Cell Line | IC50 (µM) |

| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | >15 |

| Derivative of 2-hydroxybenzaldehyde (8S3) | MCF-7 (Breast) | <0.1 |

| Derivative of 2-hydroxybenzaldehyde (8S3) | A549 (Lung) | Not specified, but cytotoxic |

| Derivative of 2-hydroxybenzaldehyde (8S3) | HCT-116 (Colon) | Not specified, but cytotoxic |

Table 3: Representative Antioxidant Activity of Structurally Related Schiff Bases

| Schiff Base Derivative (Example) | Antioxidant Assay | IC50 (µg/mL) |

| Nicotinic acid hydrazide-based Schiff base | DPPH Scavenging | 729.26[1] |

| 2-hydroxy-naphthaldehyde-based Schiff base | DPPH Scavenging | 589.6[1] |

| o-vanillin-based Schiff base | DPPH Scavenging | 3.82[1] |

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, amino acids)

-

Absolute ethanol

-

Glacial acetic acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve the chosen primary amine (1 equivalent) in absolute ethanol.

-

Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.

-

(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified crystalline product in a desiccator or vacuum oven.

-

Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases against various microbial strains.[2]

Materials:

-

Synthesized Schiff base derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (a known antibiotic or antifungal agent)

-

Negative control (broth with solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well containing the Schiff base dilutions.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Schiff base derivatives

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Schiff base compounds in the culture medium.

-

After 24 hours, replace the medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay is used to evaluate the free radical scavenging ability of the synthesized Schiff bases.[1]

Materials:

-

Synthesized Schiff base derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Positive control (e.g., ascorbic acid, BHT)

-

96-well plate or spectrophotometer cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the Schiff base solutions in methanol.

-

In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the Schiff base solutions.

-

Include a control (DPPH solution with methanol) and a positive control.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Mandatory Visualization

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Schiff bases.

Caption: A potential signaling pathway for the anticancer activity of hydroxybenzaldehyde Schiff bases.[4]

References

Application Notes and Protocols for the Formation of Metal Complexes with 5-Iodosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes involving 5-Iodosalicylaldehyde. 5-Iodosalicylaldehyde is a versatile precursor in coordination chemistry, leading to the formation of metal complexes with significant potential in medicinal chemistry and materials science.[1] The introduction of an iodine atom onto the salicylaldehyde scaffold can influence the electronic properties and biological activities of the resulting metal complexes. These compounds are of particular interest to researchers in drug development due to the diverse biological activities exhibited by metal complexes, including antimicrobial and anticancer properties. This guide outlines the synthesis of both direct metal complexes of 5-Iodosalicylaldehyde and its Schiff base derivatives, provides methods for their characterization, and presents representative data.

Introduction to 5-Iodosalicylaldehyde Metal Complexes

5-Iodosalicylaldehyde is a derivative of salicylaldehyde, a naturally occurring phenolic aldehyde. The presence of the hydroxyl and aldehyde groups in proximity allows it to act as a bidentate ligand, coordinating with a variety of metal ions. The iodine atom at the 5-position is an electron-withdrawing group that can modulate the coordination properties of the ligand and the pharmacological activity of the resulting complex.

Metal complexes, particularly those with transition metals, are instrumental in the development of new therapeutic agents.[2][3][4][5] Their mechanisms of action are often different from purely organic drugs, offering potential solutions to challenges like drug resistance.[2] The formation of a chelate ring with the metal center often enhances the stability and biological efficacy of the organic ligand.

Schiff bases derived from 5-Iodosalicylaldehyde, formed by the condensation reaction with a primary amine, are also excellent ligands. These Schiff base metal complexes have garnered significant interest due to their wide range of applications in catalysis, and as antibacterial, antifungal, and anticancer agents.[6][7][8]

Experimental Protocols

Synthesis of a Generic Metal(II) Complex with 5-Iodosalicylaldehyde

This protocol describes a general method for the synthesis of a Metal(II) complex with 5-Iodosalicylaldehyde, for example, with metal ions such as Cu(II), Ni(II), Co(II), or Zn(II).

Materials:

-

5-Iodosalicylaldehyde (C₇H₅IO₂)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

-

Methanol or Ethanol

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

Deionized water

-

Diethyl ether

Procedure:

-

Ligand Solution Preparation: Dissolve 2 mmol of 5-Iodosalicylaldehyde in 25 mL of methanol or ethanol. Gentle heating may be necessary to ensure complete dissolution.

-

Deprotonation: To the ligand solution, add a stoichiometric amount (2 mmol) of a methanolic solution of a base like sodium hydroxide dropwise with constant stirring. This facilitates the deprotonation of the phenolic hydroxyl group.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in a minimal amount of methanol or deionized water.

-

Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A change in color or the formation of a precipitate often indicates complex formation.

-

Reaction Completion: The reaction mixture is typically stirred at room temperature for 2-4 hours or refluxed for 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated metal complex is collected by filtration. The solid is then washed sequentially with the reaction solvent (methanol/ethanol), deionized water, and finally with a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Drying: The purified complex is dried in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.

Synthesis of a Generic Schiff Base of 5-Iodosalicylaldehyde and its Metal(II) Complex

This protocol outlines the two-step synthesis of a Schiff base ligand from 5-Iodosalicylaldehyde and a primary amine, followed by its complexation with a metal(II) ion.

Materials:

-

5-Iodosalicylaldehyde

-

A primary amine (e.g., aniline, ethanolamine)

-

Metal(II) salt

-

Ethanol

-

Diethyl ether

Step 1: Synthesis of the Schiff Base Ligand

-

Dissolve 1 mmol of 5-Iodosalicylaldehyde in 20 mL of ethanol.

-

To this solution, add an equimolar amount (1 mmol) of the primary amine dissolved in 10 mL of ethanol.

-

The mixture is then refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the Schiff base ligand often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried.

Step 2: Synthesis of the Schiff Base Metal Complex

-

Dissolve 2 mmol of the synthesized Schiff base ligand in 30 mL of hot ethanol.

-

In a separate flask, dissolve 1 mmol of the metal(II) salt in 15 mL of ethanol.

-

Slowly add the metal salt solution to the hot ligand solution with vigorous stirring.

-

The resulting mixture is refluxed for 3-4 hours, during which the metal complex usually precipitates.

-

After cooling, the complex is filtered, washed with ethanol and diethyl ether, and dried under vacuum over anhydrous CaCl₂.[7]

Characterization of Metal Complexes

The synthesized complexes should be characterized by a range of spectroscopic and analytical techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O (aldehyde), O-H (hydroxyl), and C=N (azomethine for Schiff bases) stretching frequencies.[9][10]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the geometry of the complex.[8][11][12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are useful for characterizing the ligand and can also provide insights into the structure of diamagnetic metal complexes.

-

Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.

-